molecular formula C24H16BrN3O2S B2419774 (2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 312604-70-9

(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2419774
CAS No.: 312604-70-9
M. Wt: 490.38
InChI Key: FFDQEJFWKJBETQ-VYIQYICTSA-N
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Description

(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H16BrN3O2S and its molecular weight is 490.38. The purity is usually 95%.
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Properties

IUPAC Name

6-bromo-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3O2S/c1-13-2-8-19-21(10-13)31-24(28-19)14-3-6-17(7-4-14)27-23-18(22(26)29)12-15-11-16(25)5-9-20(15)30-23/h2-12H,1H3,(H2,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDQEJFWKJBETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=C(O4)C=CC(=C5)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide, also referred to by its CAS number 313954-44-8, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C30H20BrN3O2SC_{30}H_{20}BrN_{3}O_{2}S, with a molar mass of approximately 566.47 g/mol. The structure features a chromene backbone with a bromine atom and a benzothiazole moiety, which are significant for its biological interactions.

PropertyValue
Molecular Formula C30H20BrN3O2S
Molar Mass 566.47 g/mol
CAS Number 313954-44-8

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through enzyme inhibition and receptor modulation:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are critical in managing type 2 diabetes by increasing insulin levels and decreasing glucagon secretion .
  • Antioxidant Activity : Compounds containing benzothiazole derivatives are known for their antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .

Antidiabetic Effects

In a study focusing on the pharmacological effects of similar chromene derivatives, it was found that a related compound demonstrated over 80% inhibition of DPP-IV activity at a dosage of 3 mg/kg. This suggests that this compound may possess similar antidiabetic properties through its action on DPP-IV .

Case Studies

  • DPP-IV Inhibition Study : A study conducted on various chromene derivatives highlighted the significant inhibition of DPP-IV activity, correlating with improved glucose tolerance in animal models. The findings suggest that modifications on the chromene structure can enhance pharmacological efficacy .
  • Antioxidant Activity Assessment : Another research effort evaluated the antioxidant properties of benzothiazole derivatives, demonstrating that these compounds effectively scavenge free radicals and reduce oxidative stress markers in vitro. This supports the hypothesis that this compound could exhibit similar protective effects .

Q & A

Q. What safety protocols are critical given the compound’s brominated and aromatic motifs?

  • Methodological Answer :
  • Toxicity Screening : Ames test for mutagenicity and mitochondrial toxicity assays (Seahorse Analyzer).
  • Handling : Use fume hoods for powder handling; PPE (gloves, goggles) mandatory. Waste disposal follows halogenated organic compound protocols .

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